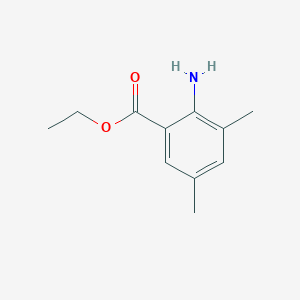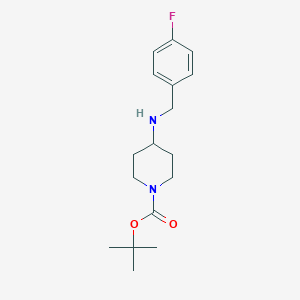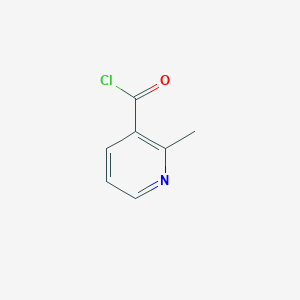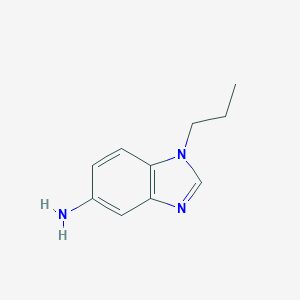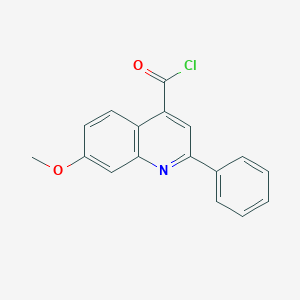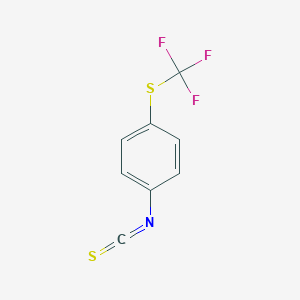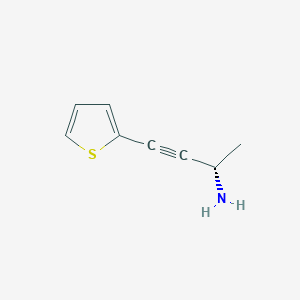
(S)-4-(2-Thienyl)-3-butyn-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-Thienyl)-3-butyn-2-amine, also known as TBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBA belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs) and has been shown to have various biochemical and physiological effects.
作用机制
(S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting the activity of MAO, (S)-4-(2-Thienyl)-3-butyn-2-amine increases the levels of neurotransmitters in the brain, leading to its various physiological effects.
生化和生理效应
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in mood, motivation, and cognitive function. (S)-4-(2-Thienyl)-3-butyn-2-amine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
(S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. It also has a well-defined mechanism of action, making it a useful tool for studying the effects of neurotransmitters on the brain. However, (S)-4-(2-Thienyl)-3-butyn-2-amine also has some limitations. It is a potent inhibitor of MAO, which can lead to potential side effects if used improperly. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for the study of (S)-4-(2-Thienyl)-3-butyn-2-amine. One area of interest is in the development of new treatments for neurological disorders such as depression and Parkinson's disease. (S)-4-(2-Thienyl)-3-butyn-2-amine may also be useful in the study of addiction and substance abuse disorders. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
In conclusion, (S)-4-(2-Thienyl)-3-butyn-2-amine is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of high purity (S)-4-(2-Thienyl)-3-butyn-2-amine. (S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of MAO, leading to an increase in the levels of neurotransmitters in the brain. It has various biochemical and physiological effects and may be useful in the treatment of neurological disorders. (S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
合成方法
The synthesis of (S)-4-(2-Thienyl)-3-butyn-2-amine involves the reaction of 2-thiophenecarboxaldehyde with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. This synthesis method has been optimized to produce high yields of (S)-4-(2-Thienyl)-3-butyn-2-amine with high purity.
科学研究应用
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various applications in scientific research. One of the main areas of interest is in the field of neuroscience. (S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
属性
CAS 编号 |
169208-53-1 |
|---|---|
产品名称 |
(S)-4-(2-Thienyl)-3-butyn-2-amine |
分子式 |
C8H9NS |
分子量 |
151.23 g/mol |
IUPAC 名称 |
(2S)-4-thiophen-2-ylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H9NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,9H2,1H3/t7-/m0/s1 |
InChI 键 |
SPYALXMRZJABRZ-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C#CC1=CC=CS1)N |
SMILES |
CC(C#CC1=CC=CS1)N |
规范 SMILES |
CC(C#CC1=CC=CS1)N |
同义词 |
3-Butyn-2-amine, 4-(2-thienyl)-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



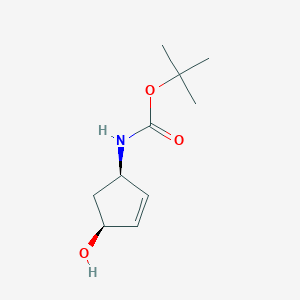
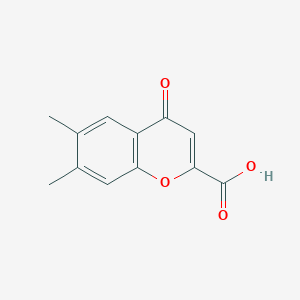
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
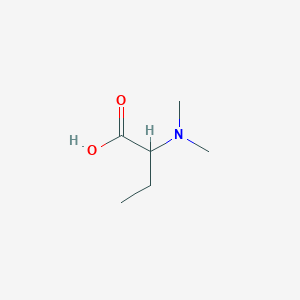
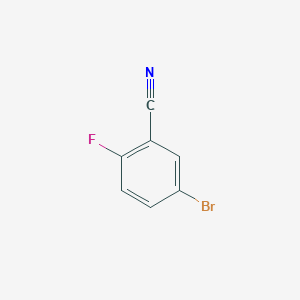
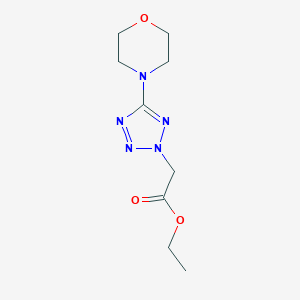
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
